Increased Lipophilicity Relative to Non-Methylated Haloacetamides
N-Methyl iodofluoroacetamide exhibits a calculated LogP of approximately 0.7, which is significantly higher than the LogP of fluoroacetamide (-0.94) and moderately higher than typical values for iodoacetamide (reported range -0.19 to 0.607) [1]. This increase in lipophilicity is attributed to the N-methyl substitution, which reduces hydrogen bonding capacity and enhances hydrophobic character .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 0.7 (calculated) |
| Comparator Or Baseline | Fluoroacetamide: -0.94; Iodoacetamide: -0.19 to 0.607 |
| Quantified Difference | Target compound is ~1.6 LogP units higher than fluoroacetamide; at least 0.1 LogP units higher than iodoacetamide |
| Conditions | Calculated/predicted values from chemical databases |
Why This Matters
Higher LogP suggests improved passive membrane permeability, a critical factor for intracellular target engagement in cell-based assays and a key differentiator when selecting a haloacetamide for biological probe development.
- [1] ChemBase. Fluoroacetamide (CAS 640-19-7) - LogP. Accessed 2026. View Source
